6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine
Overview
Description
“6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine” is a chemical compound with the molecular formula C11H10ClN3O . It is an aminopyridazine derivative .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC=C(C2=NN=C(C=C2)N)C=C1
. This indicates that the compound contains a methoxyphenyl group attached to a pyridazin-3-amine moiety with a chlorine atom .
Scientific Research Applications
Synthesis and Derivative Formation
The compound 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine and its derivatives find applications in various synthetic processes. For instance, Soliman and El-Sakka (2011) demonstrated the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives through a series of reactions including Friedel-Crafts acylation, cyclization, and condensation processes. This study highlights the compound's utility in creating pyridazinone derivatives with potential chemical applications (Soliman & El-Sakka, 2011).
Barlin (1986) explored the preparation of imidazo[1,2-b] pyridazines from pyridazin-3-amines. These compounds are synthesized using arylglyoxals, followed by O-alkylation, showcasing the versatility of pyridazin-3-amines in heterocyclic chemistry (Barlin, 1986).
Nitration and Nitramines Synthesis
In the context of nitration, Park et al. (2003) demonstrated the N-nitration of 4-chloro-5-substituted-pyridazin-3-one, leading to the production of N-nitramines under mild conditions. This research underscores the compound's potential in synthesizing nitramines, which are useful in various chemical processes (Park et al., 2003).
Heterocyclic Compound Synthesis
Dragovich et al. (2008) reported the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones. These compounds, which contain an ethoxycarbonyl moiety, were synthesized through condensation, acylation, and cyclization, highlighting the utility of pyridazin-3-amines in creating novel heterocyclic compounds (Dragovich et al., 2008).
Photophysical Studies and Metal Complexes
Sallam et al. (2021) investigated the synthesis of a compound involving 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which is closely related to this compound. They conducted structural analysis, DFT calculations, and photophysical studies, indicating the compound's relevance in the field of medicinal chemistry and its potential in forming metal complexes (Sallam et al., 2021).
properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)13-11-7-6-10(12)14-15-11/h2-7H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZQXCYNQKFGGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423310 | |
Record name | 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
61471-98-5 | |
Record name | 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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